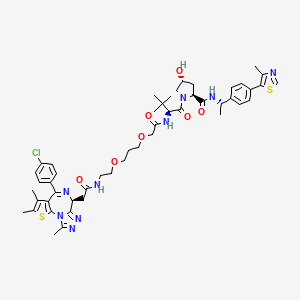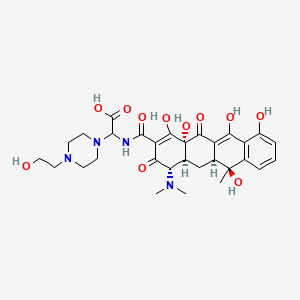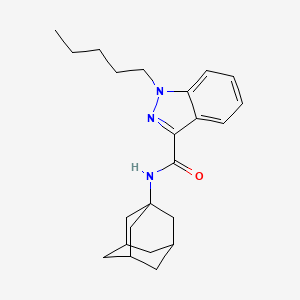
ARV-771
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ARV-771是一种小分子蛋白降解靶向嵌合体(PROTAC),旨在降解溴结构域和末端结构域(BET)蛋白。BET蛋白,包括BRD2、BRD3和BRD4,参与调节基因表达,并与多种癌症有关。 This compound在临床前研究中显示出显著潜力,因为它能够诱导BET蛋白降解,从而在癌细胞中产生抗增殖作用 .
科学研究应用
作用机制
ARV-771通过泛素-蛋白酶体系统诱导BET蛋白降解来发挥作用。该化合物由两种配体组成:一种与BET蛋白结合,另一种招募VHL E3泛素连接酶。在与BET蛋白结合后,this compound促进其泛素化并随后被蛋白酶体降解。 这导致BET蛋白水平下调,从而抑制基因表达和抑制癌细胞增殖 .
生化分析
Biochemical Properties
ARV-771 targets the BET domain proteins BRD2, BRD3, and BRD4 for VHL E3 ligase-mediated ubiquitination and proteasomal degradation . This mechanism effects suppression of the androgen receptor (AR) protein level and AR signaling .
Cellular Effects
This compound suppresses the cell viability and colony formation of hepatocellular carcinoma (HCC) cells via arresting cell cycle progression and triggering apoptosis .
Molecular Mechanism
This compound operates by inducing proteasome-mediated degradation of interesting proteins via recruiting E3 ligases . It potently degrades BRD2/3/4 in 22Rv1 cells with a DC50 less than 5 nM . This compound results in suppression of both AR signaling and AR levels .
Temporal Effects in Laboratory Settings
This compound demonstrates dramatically improved efficacy in cellular models of CRPC as compared with BET inhibition . It has been shown to suppress the cell viability and colony formation of HCC cells via arresting cell cycle progression and triggering apoptosis .
Dosage Effects in Animal Models
This compound has been shown to inhibit HCC progression in vivo .
Metabolic Pathways
It is known that this compound operates by inducing proteasome-mediated degradation of interesting proteins via recruiting E3 ligases .
准备方法
合成路线和反应条件: ARV-771通过多步合成过程合成,涉及将BET蛋白配体与冯·希佩尔-林道(VHL)E3泛素连接酶配体偶联。合成通常包括以下步骤:
- 合成BET配体。
- 合成VHL配体。
- 通过接头偶联BET配体和VHL配体。
工业生产方法: this compound的工业生产涉及优化大规模生产的合成路线。这包括确保最终产品的产率和纯度高。该过程可能涉及:
- 使用高效偶联试剂。
- 优化反应条件,例如温度、溶剂和反应时间。
- 使用色谱等纯化技术以获得高纯度的最终产品 .
化学反应分析
反应类型: ARV-771经历各种化学反应,包括:
氧化: this compound可以发生氧化反应,特别是在其结构中存在的硫原子处。
还原: 还原反应可能发生在分子中存在的硝基处。
取代: 取代反应可能发生在芳香环上,其中卤素原子可以被其他取代基取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化反应通常在酸性或碱性条件下使用溴或氯等试剂。
主要产物: 这些反应产生的主要产物取决于所用条件和试剂。 例如,硫原子的氧化可以导致亚砜或砜,而硝基的还原可以产生胺类 .
相似化合物的比较
ARV-771与其他BET抑制剂和PROTACs进行比较,例如JQ1和OTX015。虽然JQ1和OTX015通过与它们的溴结构域结合来抑制BET蛋白,但this compound通过泛素-蛋白酶体系统降解BET蛋白。这种降解机制使this compound在降低BET蛋白水平和抑制癌细胞增殖方面更有效。 此外,this compound已显示出优异的抗增殖作用,并且能够克服与传统BET抑制剂相关的耐药机制 .
类似化合物:
- JQ1
- OTX015
- MZ1
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOGZKGXGLHDGS-QQRWPDCKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)
![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)




